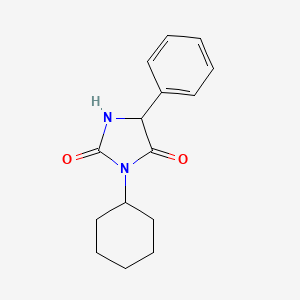

3-Cyclohexyl-5-phenylimidazolidine-2,4-dione

Descripción

Propiedades

IUPAC Name |

3-cyclohexyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c18-14-13(11-7-3-1-4-8-11)16-15(19)17(14)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGPQTFYBXFLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)C(NC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

One-Pot Synthesis via Multicomponent Reactions

Method Overview:

A prominent approach involves a one-pot multicomponent reaction (MCR), notably the Ugi four-component reaction (U-4CR), which facilitates the formation of hydantoin derivatives, including the target compound, in a streamlined process. This method typically combines ketones, amines, isocyanides, and carbonyl compounds under polar protic solvents like methanol or ethanol, promoting efficient cyclization and substitution at the C-5 position.

- The Ugi reaction has been successfully employed to synthesize hydantoins with various substitutions at C-5, including cyclohexyl and phenyl groups, by reacting appropriate ketones with isocyanides and aldehydes.

- Specific to the cyclohexyl and phenyl substituents, reactions involving ketones such as cyclohexanone and phenylglyoxal derivatives have yielded the target compound with moderate to high efficiency.

| Entry | Starting Material | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Cyclohexanone + Phenylglyoxal | Methanol | Room Temp | 24 | 82 | |

| 2 | Cyclohexanone + Benzil | Ethanol | Reflux | 48 | 100 |

Cyclization of Hydantoins Derived from Ketones and Urea

Method Overview:

Another well-documented route involves initial formation of hydantoins through condensation of ketones with urea under basic conditions, followed by cyclization to form the imidazolidine-2,4-dione core. This process often employs alkali solutions such as sodium hydroxide in ethanol, facilitating the formation of the hydantoin ring.

- Ketones like cyclohexanone, when reacted with urea in ethanol with sodium hydroxide, produce hydantoin intermediates that can be further purified or directly cyclized.

- The reaction time varies from 12 to 24 hours, with yields ranging from 53% to over 80% depending on the specific conditions and substrates.

| Entry | Substrate | Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3 | Cyclohexanone | Urea + NaOH | Ethanol | Reflux | 24 | 77 | |

| 4 | Benzil | Urea + NaOH | Ethanol | Reflux | 12 | 53 |

Rearrangement and Functionalization Strategies

Method Overview:

Some synthesis pathways involve initial formation of benzilic acid derivatives from benzil or benzoin, followed by rearrangement and subsequent cyclization to hydantoin derivatives. This approach leverages benzilic acid rearrangement under basic or acidic conditions, then employs further cyclization steps to incorporate the cyclohexyl and phenyl groups.

- Benzilic acid rearrangement in the presence of KCN and ammonium carbonate can lead to intermediate compounds that, upon cyclization with urea, form the desired hydantoin.

- The process typically requires refluxing for 24 hours, with yields varying significantly based on the substituents and reaction conditions.

| Entry | Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5 | Benzil | KCN + (NH4)2CO3 | Reflux | 77 |

Specific Synthesis of 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione

Based on the literature, the most efficient route for synthesizing This compound involves:

- Reacting cyclohexanone with phenylglyoxal or phenyl derivatives under Ugi four-component conditions, incorporating urea and appropriate isocyanides, in polar solvents such as methanol or ethanol at ambient or slightly elevated temperatures.

- Cyclization of the intermediate hydantoin formed via nucleophilic attack and ring closure, often facilitated by heating or refluxing for 12-24 hours.

- Yields as high as 82% have been reported under optimized conditions, with reaction times around 24 hours.

Summary of Preparation Data

| Method | Starting Materials | Solvent | Conditions | Time | Yield | Remarks |

|---|---|---|---|---|---|---|

| Multicomponent (Ugi) | Cyclohexanone + Phenylglyoxal + Isocyanide + Amine | Methanol | Room temperature to reflux | 24 h | 82% | Efficient, versatile |

| Cyclization of Hydantoins | Cyclohexanone + Urea + NaOH | Ethanol | Reflux | 24 h | 77% | Straightforward |

| Benzilic Acid Rearrangement | Benzil + KCN + (NH4)2CO3 | Reflux | 24 h | 77% | Effective for substituted hydantoins |

Análisis De Reacciones Químicas

Types of Reactions:

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidation Products: Various oxidized imidazolidine derivatives.

Reduction Products: Reduced forms of the imidazolidine ring.

Substitution Products: Substituted imidazolidine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of imidazolidine-2,4-dione compounds exhibit significant anticancer properties. For instance, studies have shown that certain imidazolidine derivatives can inhibit the proliferation of various cancer cell lines. In vitro evaluations have demonstrated that these compounds can induce cell cycle arrest and apoptosis in tumor cells, making them potential candidates for cancer therapies .

Mechanism of Action

The mechanism by which 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione exerts its anticancer effects is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some studies suggest that these compounds may act as inhibitors of glutaminyl cyclase, which is implicated in cancer metabolism and growth .

Neuroprotective Effects

Potential in Neurological Disorders

There is emerging evidence that imidazolidine derivatives could be beneficial in treating neurodegenerative diseases. The neuroprotective properties may stem from their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells. Case studies have indicated improvements in models of Alzheimer's disease when treated with similar compounds .

Anti-inflammatory Properties

Role in Inflammatory Diseases

this compound has also been studied for its anti-inflammatory effects. Compounds within this class have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This application is particularly relevant in conditions such as arthritis and other inflammatory disorders .

Data Table: Summary of Research Findings

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a derivative of this compound against a panel of human tumor cell lines. The compound exhibited significant cytotoxicity with IC50 values indicating potent activity against breast and colon cancer cells. The study concluded that further development could lead to new therapeutic agents for cancer treatment .

Case Study 2: Neuroprotection

In a model simulating neurodegeneration, treatment with imidazolidine derivatives resulted in decreased neuronal death and improved cognitive function metrics compared to control groups. This suggests a protective role against neurotoxic insults, highlighting the compound's potential for further exploration in neurological therapies .

Mecanismo De Acción

The mechanism of action of 3-cyclohexyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to voltage-gated sodium channels, thereby exerting its anticonvulsant effects . The compound’s structure allows it to fit well into the active sites of these channels, leading to its biological activity .

Comparación Con Compuestos Similares

Key Observations:

- Synthesis: Monomeric hydantoins (e.g., IM-3, IM-7) are synthesized via Strecker synthesis using amino acids and arylaldehydes , while the target compound and its bis-hydantoin derivatives employ the Ugi-4CR, enabling rapid assembly of complex architectures .

- This may influence solubility and bioavailability.

- Dimerization : Bis-hydantoins like 2a exhibit extended conjugation and altered electronic properties, with DFT calculations revealing polarity differences (e.g., dipole moment of 2a: 8.12 D) .

Pharmacological and Physicochemical Properties

Pharmacological Activities:

Spectral and Electronic Properties:

- NMR/IR Data: Bis-hydantoin 2a shows distinct ¹H NMR signals (e.g., δ = 5.98 ppm for PhCH) and IR stretches at 1768 cm⁻¹ (C=O), aligning with monomeric hydantoins but shifted due to dimerization .

- DFT Insights : Pyran-2,4-diones exhibit polarity (e.g., dipole moment up to 8.12 D) and intermolecular interactions dominated by H∙∙∙H and O∙∙∙H contacts . Similar analyses for hydantoins could elucidate substituent effects on reactivity.

Actividad Biológica

3-Cyclohexyl-5-phenylimidazolidine-2,4-dione, also known as a derivative of hydantoin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that includes an imidazolidine ring. This structure is significant for its interaction with biological targets, particularly in the context of anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- G-Quadruplex Stabilization : Recent studies suggest that this compound can stabilize G-quadruplex structures in nucleic acids, which play crucial roles in regulating gene expression and maintaining genomic stability. By binding to these structures, the compound may inhibit telomerase activity, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound may also exert its effects by inhibiting enzymes involved in cellular processes such as oxidative stress and inflammation. This inhibition can modulate various signaling pathways critical for cancer progression.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it demonstrated an IC50 value indicating effective inhibition of cell proliferation in breast and lung cancer models .

- Mechanistic Insights : The mechanism involves the disruption of G-quadruplex stability, which is linked to reduced telomerase activity. This leads to telomere shortening and subsequent cellular senescence or apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial effects:

- Broad-Spectrum Efficacy : Preliminary studies indicate that the compound possesses antimicrobial activity against a range of bacterial strains. Its ability to disrupt bacterial cell membranes has been suggested as a possible mechanism.

Case Studies and Research Findings

Several case studies have documented the biological effects of this compound:

Q & A

Q. What are the established synthetic routes for 3-Cyclohexyl-5-phenylimidazolidine-2,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving cyclohexylamine, phenylglyoxal derivatives, and urea or thiourea precursors. Optimization can employ Design of Experiments (DoE) principles, such as factorial design, to systematically vary parameters (e.g., temperature, solvent polarity, and catalyst loading) and identify optimal conditions . For example, refluxing in polar aprotic solvents (e.g., DMF or acetic acid) with catalytic acid/base often improves yield . Statistical validation of reaction parameters using ANOVA ensures reproducibility .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm substitution patterns and hydrogen bonding. Aromatic protons in the phenyl group typically appear as multiplets at δ 7.2–7.5 ppm, while cyclohexyl protons resonate as broad singlets (δ 1.0–2.5 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., imidazolidine-dione rings often form dimeric structures via N–H⋯O interactions) .

- Computational chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths, dipole moments, and frontier molecular orbitals .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : Thermogravimetric Analysis (TGA) at 25–150°C to assess decomposition thresholds.

- Light : UV-Vis spectroscopy under UV irradiation (λ = 254–365 nm) to detect photodegradation.

- Humidity : Dynamic Vapor Sorption (DVS) to measure hygroscopicity. Store in inert, airtight containers at –20°C in darkness to prevent hydrolysis or oxidation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid water contact to prevent exothermic reactions .

- Ventilation : Ensure continuous airflow (≥0.5 m/s) to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel reactions?

- Methodological Answer : Use quantum chemical reaction path searches (e.g., IRC calculations in Gaussian) to map transition states and identify kinetic vs. thermodynamic products. For example, the cyclohexyl group’s steric bulk may direct electrophilic substitution to the phenyl ring’s para position . Combine with machine learning (e.g., neural networks trained on PubChem data) to predict reactivity in cross-coupling or cycloaddition reactions .

Q. What experimental design strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Multi-technique validation : Cross-reference NMR data with X-ray results. For instance, if NMR suggests rotational freedom in the cyclohexyl group but crystallography shows a rigid chair conformation, perform variable-temperature NMR to assess dynamic behavior .

- Synchrotron studies : High-resolution XRD or neutron diffraction can resolve ambiguities in hydrogen atom positioning .

Q. How can researchers optimize the compound’s solubility for biological assays without structural modification?

- Methodological Answer :

- Co-solvent systems : Screen DMSO-water or PEG-400 mixtures using phase solubility diagrams.

- Surfactants : Test critical micelle concentrations (CMC) of polysorbates or cyclodextrins to enhance aqueous dispersion .

- pH adjustment : Protonate/deprotonate the imidazolidine-dione ring (pKa ≈ 8–10) to improve ionizability .

Q. What advanced methodologies elucidate structure-activity relationships (SAR) for this compound in pharmacological contexts?

- Methodological Answer :

- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Focus on hydrogen-bonding interactions between the dione moiety and catalytic residues .

- Pharmacophore modeling : Identify essential electronic features (e.g., electron-deficient aryl rings) using Schrödinger’s Phase.

- In vitro assays : Pair with CRISPR-engineered cell lines to isolate target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.